(2R)-2-Methylthiomorpholine hydrochloride

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

This chiral, sulfur-containing heterocyclic building block offers superior metabolic stability over morpholine analogs (LogP 0.56 vs -0.86). The defined (R)-enantiomer ensures consistent, unambiguous SAR data for kinase inhibitor and GPCR ligand development, avoiding the unpredictable outcomes of racemic or (S)-enantiomer alternatives. Ideal for enhancing membrane permeability and PK profiles in lead optimization.

Molecular Formula C5H12ClNS
Molecular Weight 153.67
CAS No. 2089246-39-7
Cat. No. B2725550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Methylthiomorpholine hydrochloride
CAS2089246-39-7
Molecular FormulaC5H12ClNS
Molecular Weight153.67
Structural Identifiers
SMILESCC1CNCCS1.Cl
InChIInChI=1S/C5H11NS.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1
InChIKeyWJPHRCQUZILPFE-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (2R)-2-Methylthiomorpholine Hydrochloride (CAS 2089246-39-7) Matters in Drug Discovery & Chemical Synthesis


(2R)-2-Methylthiomorpholine hydrochloride is a chiral, sulfur-containing heterocyclic building block with the molecular formula C5H12ClNS and a molecular weight of approximately 153.67 g/mol [1]. It is a specific stereoisomer—the (R)-enantiomer—of a substituted thiomorpholine, presented as a stable hydrochloride salt. This compound serves as a critical intermediate and structural motif in medicinal chemistry, with applications spanning kinase inhibitor development, GPCR ligand optimization, and the synthesis of bioactive molecules requiring a conformationally restricted, non-basic nitrogen and a metabolically stable sulfur heteroatom .

The Pitfalls of Substituting (2R)-2-Methylthiomorpholine Hydrochloride with Common Analogs


Simple substitution of (2R)-2-methylthiomorpholine hydrochloride with its racemic mixture, the opposite (S)-enantiomer, or oxygen-containing morpholine analogs can lead to unpredictable and often detrimental changes in biological activity, pharmacokinetic profiles, and synthetic outcomes. The specific (2R) stereochemistry at the C2 position dictates the three-dimensional orientation of key functional groups, which is critical for target engagement in chiral biological environments . Furthermore, the sulfur atom in the thiomorpholine ring confers distinct electronic and metabolic properties compared to oxygen (morpholine), affecting lipophilicity, metabolic stability, and potential for specific intermolecular interactions like sulfur-π bonding .

Quantitative Differentiation: (2R)-2-Methylthiomorpholine Hydrochloride vs. Alternatives


Enantiomeric Purity: (2R) vs. Racemic Mixture for Chiral Synthesis

The (2R)-2-methylthiomorpholine hydrochloride is a single, defined enantiomer, in contrast to the racemic mixture (a 1:1 mixture of (R) and (S) enantiomers). The procurement of the pure (2R)-enantiomer ensures 100% of the material possesses the desired stereochemistry, which is critical for structure-activity relationship (SAR) studies where the (S)-enantiomer may be inactive or exhibit off-target effects .

Chiral Synthesis Medicinal Chemistry Enantiomeric Purity

Purity and Consistency: Vendor Specification for Reproducible Research

Reputable vendors specify a minimum purity for (2R)-2-methylthiomorpholine hydrochloride, typically at least 95% as determined by HPLC . This specification is directly relevant to procurement decisions, as lower purity material from non-specialized sources may contain unknown impurities that can interfere with reactions or biological assays. In contrast, the free base form (CAS 911306-98-4) may have different purity profiles and handling requirements .

Chemical Procurement Purity Reproducibility

Lipophilicity (LogP) Comparison: Sulfur vs. Oxygen Heterocycles

The presence of a sulfur atom in the thiomorpholine ring, compared to oxygen in morpholine, increases lipophilicity. The calculated LogP (octanol-water partition coefficient) for (2R)-2-methylthiomorpholine hydrochloride is 0.56 [1]. This is higher than typical morpholine analogs, which often have LogP values <0 (e.g., morpholine itself has a LogP of -0.86) [2]. This difference impacts membrane permeability and distribution in biological systems.

Lipophilicity Medicinal Chemistry Drug Design

Optimal Use Cases for (2R)-2-Methylthiomorpholine Hydrochloride in Scientific Workflows


Synthesis of Chiral Kinase Inhibitors with Defined Stereochemistry

In kinase inhibitor drug discovery, the (2R)-stereocenter can dictate the orientation of the molecule within the ATP-binding pocket. Using (2R)-2-methylthiomorpholine hydrochloride ensures the final inhibitor is a single enantiomer, allowing for unambiguous SAR interpretation. This is particularly relevant for targets where the (S)-enantiomer has shown reduced activity or increased off-target effects .

Optimization of GPCR Ligands via Enhanced Lipophilicity

For GPCR targets where membrane permeability is a key challenge, the increased lipophilicity (LogP 0.56) of the thiomorpholine core compared to morpholine (LogP -0.86) can improve cell-based assay performance. This makes (2R)-2-methylthiomorpholine hydrochloride a strategic building block for medicinal chemists aiming to enhance the PK properties of their lead series [1].

Development of Metabolically Stable Sulfur-Containing Heterocycles

In programs where morpholine derivatives have shown poor metabolic stability due to oxidative metabolism at the oxygen atom, substituting with a sulfur atom (thiomorpholine) can provide a more stable bioisostere. The (2R)-2-methylthiomorpholine hydrochloride is a convenient, stable salt form for introducing this motif into drug candidates .

Precise Stoichiometric Reactions Requiring High Purity

In multi-step organic syntheses, accurate stoichiometry is paramount. The defined purity specification (≥95%) for (2R)-2-methylthiomorpholine hydrochloride, as offered by multiple vendors, ensures that the correct amount of active reagent is used. This reduces the risk of side reactions and improves overall synthetic yield and reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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